molecular formula C19H32N2O3 B6011892 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol

2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol

Cat. No. B6011892
M. Wt: 336.5 g/mol
InChI Key: PISPRYGYLBECAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor signaling and is a promising target for the treatment of various B-cell malignancies.

Mechanism of Action

2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol irreversibly binds to BTK, inhibiting its activity and downstream signaling pathways. BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition leads to apoptosis of cancerous B-cells. 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol has also been shown to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and Tec kinase, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis of cancerous B-cells. 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol has also been shown to have an immunomodulatory effect, enhancing the function of T-cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol is its specificity for BTK, which reduces the risk of off-target effects. 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol has also shown good bioavailability and pharmacokinetic properties in preclinical studies. However, the limitations of 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol include its irreversible binding to BTK, which may lead to long-term effects on B-cell signaling pathways. Additionally, the long-term safety and efficacy of 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol in humans are still being evaluated.

Future Directions

There are several future directions for the research and development of 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol. One direction is the evaluation of 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol in clinical trials for the treatment of B-cell malignancies. Another direction is the investigation of the immunomodulatory effects of 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol and its potential use in combination with other immunotherapies. Additionally, the development of more selective and reversible BTK inhibitors may reduce the long-term effects on B-cell signaling pathways.

Synthesis Methods

The synthesis of 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol involves a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 4-ethoxy-3-formylbenzaldehyde with isopropylamine to form 4-ethoxy-3-(isopropylamino)benzaldehyde. This intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to form 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol has shown promising results in preclinical studies as a BTK inhibitor for the treatment of B-cell malignancies. It has been studied in various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, diffuse large B-cell lymphoma, and Waldenström macroglobulinemia. 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis of cancerous B-cells.

properties

IUPAC Name

2-[4-[[4-ethoxy-3-(hydroxymethyl)phenyl]methyl]-1-propan-2-ylpiperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3/c1-4-24-19-6-5-16(11-17(19)14-23)12-20-8-9-21(15(2)3)18(13-20)7-10-22/h5-6,11,15,18,22-23H,4,7-10,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISPRYGYLBECAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCN(C(C2)CCO)C(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.